molecular formula C11H11N B14686310 1-Phenyl-1,4-dihydropyridine CAS No. 34865-02-6

1-Phenyl-1,4-dihydropyridine

Cat. No.: B14686310
CAS No.: 34865-02-6
M. Wt: 157.21 g/mol
InChI Key: YAZSOZFBCRSYAA-UHFFFAOYSA-N
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Description

1-Phenyl-1,4-dihydropyridine is an organic compound belonging to the class of dihydropyridines. These compounds are characterized by a six-membered ring containing one nitrogen atom and two double bonds. The phenyl group attached to the 1-position of the dihydropyridine ring enhances its chemical properties and biological activities. Dihydropyridines are well-known for their role as calcium channel blockers, which are used in the treatment of cardiovascular diseases such as hypertension and angina .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Phenyl-1,4-dihydropyridine can be synthesized through various methods, with the Hantzsch reaction being one of the most common. This reaction involves the cyclocondensation of an aldehyde (such as benzaldehyde), a β-keto ester (such as ethyl acetoacetate), and ammonia or ammonium acetate. The reaction typically proceeds under reflux conditions in ethanol or acetic acid .

Another method involves the use of solvent-free conditions with a heterogeneous catalyst, such as magnesium ferrite nanoparticles. This approach offers advantages such as shorter reaction times, higher yields, and the ability to recycle the catalyst .

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to optimize reaction conditions and improve yield. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is increasingly being adopted to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

1-Phenyl-1,4-dihydropyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form pyridine derivatives.

    Reduction: Reduction of this compound can yield tetrahydropyridine derivatives.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Pyridine derivatives

    Reduction: Tetrahydropyridine derivatives

    Substitution: Various substituted phenyl derivatives

Mechanism of Action

1-Phenyl-1,4-dihydropyridine exerts its effects primarily by binding to and blocking voltage-gated L-type calcium channels. These channels are responsible for the influx of calcium ions into cells, which is crucial for various physiological processes such as muscle contraction and neurotransmitter release. By blocking these channels, this compound reduces calcium influx, leading to vasodilation and decreased blood pressure .

Properties

CAS No.

34865-02-6

Molecular Formula

C11H11N

Molecular Weight

157.21 g/mol

IUPAC Name

1-phenyl-4H-pyridine

InChI

InChI=1S/C11H11N/c1-3-7-11(8-4-1)12-9-5-2-6-10-12/h1,3-10H,2H2

InChI Key

YAZSOZFBCRSYAA-UHFFFAOYSA-N

Canonical SMILES

C1C=CN(C=C1)C2=CC=CC=C2

Origin of Product

United States

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